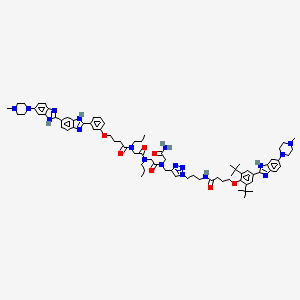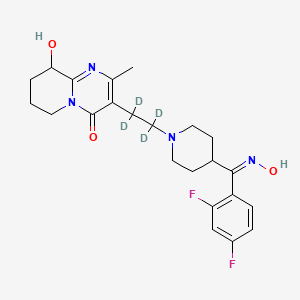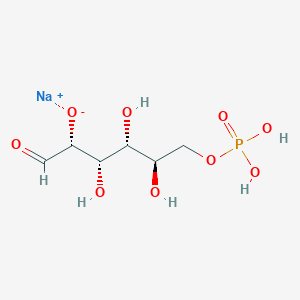
Propantheline-d3 (iodide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propantheline-d3 (iodide) is a deuterium-labeled version of Propantheline iodide. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can affect the pharmacokinetic and metabolic profiles of the drugs . Propantheline-d3 (iodide) is primarily used in scientific research as a tracer for quantitation during the drug development process .
準備方法
The synthesis of Propantheline-d3 (iodide) involves the incorporation of deuterium into the Propantheline iodide molecule. This process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Propantheline iodide molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.
Iodination: The addition of iodide to the deuterated Propantheline molecule.
Industrial production methods for Propantheline-d3 (iodide) are similar to those used for other deuterium-labeled compounds. These methods involve large-scale deuteration and iodination processes under controlled conditions to ensure high purity and yield .
化学反応の分析
Propantheline-d3 (iodide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Propantheline-d3 (iodide) into its reduced forms.
Substitution: The iodide ion in Propantheline-d3 (iodide) can be substituted with other anions or functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Propantheline-d3 (iodide) has several scientific research applications, including:
Pharmacokinetic Studies: The compound is used as a tracer to study the pharmacokinetics of Propantheline iodide.
Metabolic Studies: Researchers use Propantheline-d3 (iodide) to investigate the metabolic pathways and biotransformation of Propantheline iodide in the body.
Drug Development: The compound is employed in the development of new drugs, particularly in studies related to drug absorption, distribution, metabolism, and excretion.
Analytical Chemistry: Propantheline-d3 (iodide) serves as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantitation of Propantheline iodide.
作用機序
Propantheline-d3 (iodide) exerts its effects through a dual mechanism:
Anticholinergic Effect: The compound acts as an antagonist at the acetylcholine-receptor sites, blocking the action of acetylcholine.
Musculotropic Effect: Propantheline-d3 (iodide) has a direct relaxing effect on smooth muscles, which helps alleviate spasms and cramps in the gastrointestinal tract.
The molecular targets involved in these mechanisms include muscarinic acetylcholine receptors and smooth muscle cells .
類似化合物との比較
Propantheline-d3 (iodide) is similar to other deuterium-labeled compounds, such as:
Methantheline-d3 (iodide): Another deuterium-labeled antimuscarinic agent with similar pharmacological properties.
Oxybutynin-d3 (iodide): A deuterium-labeled version of Oxybutynin, used for similar research applications.
Compared to these compounds, Propantheline-d3 (iodide) has unique properties due to its specific chemical structure and deuterium labeling. This makes it particularly useful in pharmacokinetic and metabolic studies .
特性
分子式 |
C23H30INO3 |
|---|---|
分子量 |
498.4 g/mol |
IUPAC名 |
di(propan-2-yl)-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C23H30NO3.HI/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3; |
InChIキー |
MXBWKMYNRVKRPQ-OWKBQAHQSA-M |
異性体SMILES |
[2H]C([2H])([2H])[N+](CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C(C)C)C(C)C.[I-] |
正規SMILES |
CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)










